

Application Note & Protocol: Measuring CO₂ Absorption Capacity of Diethanolamine (DEA) Solutions

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Compound of Interest

Compound Name: Diethanolamine

Cat. No.: B148175

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Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Diethanolamine (DEA) is a secondary amine widely utilized in industrial processes for the removal of acidic gases, most notably carbon dioxide (CO₂).^{[1][2]} Its application is crucial in natural gas sweetening, refinery operations, and post-combustion carbon capture technologies aimed at mitigating greenhouse gas emissions.^{[2][3]} The efficiency of a CO₂ absorption process is fundamentally dependent on the solvent's absorption capacity, which is typically quantified as "CO₂ loading" – the moles of CO₂ absorbed per mole of amine.

This document provides a detailed experimental protocol for determining the vapor-liquid equilibrium (VLE) data, which is essential for measuring the CO₂ absorption capacity of aqueous DEA solutions.^{[4][5][6]} The methodology described herein employs a stirred-cell reactor for gas-liquid contact and outlines analytical techniques for quantifying CO₂ concentrations in both the gas and liquid phases.

The primary chemical reactions governing the absorption of CO₂ into an aqueous DEA solution are as follows:

- Carbamate Formation: $2R_2NH + CO_2 \rightleftharpoons R_2NCOO^- + R_2NH_2^+$

- Hydrolysis: $R_2NH + H_2O \rightleftharpoons R_2NH_2^+ + OH^-$
- Bicarbonate Formation: $CO_2 + H_2O \rightleftharpoons H^+ + HCO_3^-$ $CO_2 + OH^- \rightleftharpoons HCO_3^-$

Here, R represents the ethanol group ($-CH_2CH_2OH$). Understanding these equilibria is critical for accurately modeling and designing absorption processes.

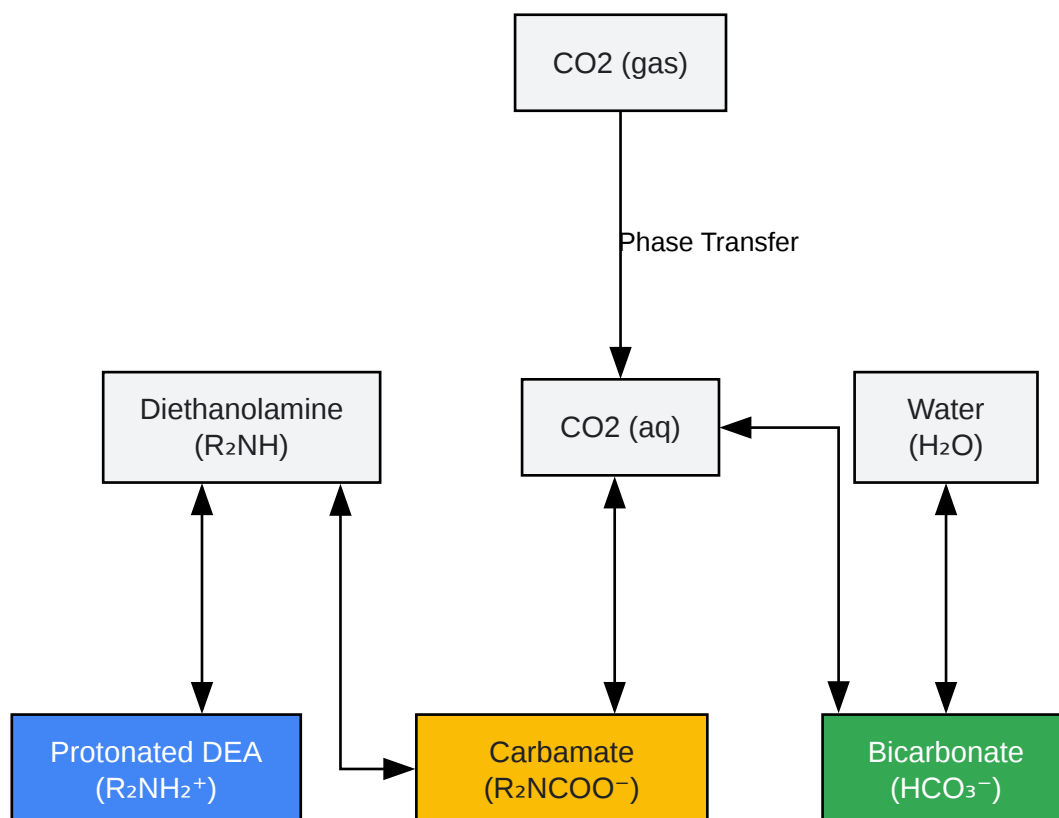


Figure 1. Simplified Reaction Pathway for CO₂ Absorption in DEA

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2.0 Materials and Equipment

2.1 Chemicals

- **Diethanolamine (DEA)**, 99% purity
- **Carbon Dioxide (CO₂)**, 99.99% purity

- Nitrogen (N₂), 99.99% purity (or other balance gas)
- Hydrochloric Acid (HCl), 1.0 M standard solution
- Methyl Orange Indicator
- Saturated Sodium Chloride (NaCl) solution
- Distilled, deionized water

2.2 Equipment

- Stirred-cell reactor or bubble column with a flat gas-liquid interface, equipped with temperature and pressure control.[\[1\]](#)
- Magnetic stirrer and Rushton turbine/propeller for agitation.[\[7\]](#)
- Mass Flow Controllers (MFCs) for precise gas flow regulation.[\[8\]](#)
- Gas Chromatograph (GC) with a Thermal Conductivity Detector (TCD) for analyzing gas phase CO₂ concentration.
- Thermostatic water bath to maintain constant reactor temperature.
- Pressure transducer and digital display.
- Burette, pipettes, and standard laboratory glassware.
- Analytical balance (± 0.0001 g).

3.0 Experimental Protocols

The overall experimental workflow involves preparing the DEA solution, setting up the absorption apparatus, running the absorption experiment until equilibrium is reached, and finally, analyzing the gas and liquid samples.

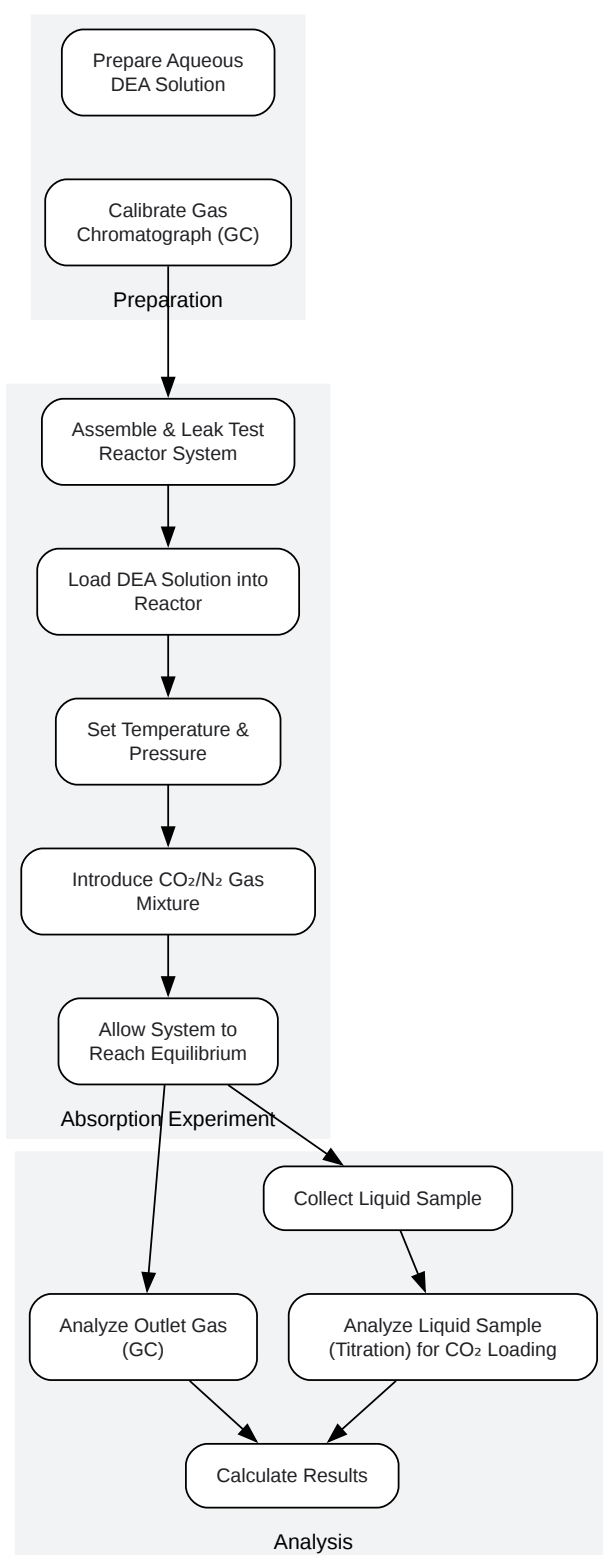


Figure 2. General Experimental Workflow

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3.1 Preparation of DEA Solutions

- Calculate the required mass of DEA and deionized water to prepare a solution of the desired weight percentage (e.g., 10-30 wt%).[\[1\]](#)[\[2\]](#)
- On an analytical balance, accurately weigh the required amount of deionized water into a flask.
- Carefully add the weighed amount of DEA to the water.
- Mix the solution thoroughly until the DEA is completely dissolved. Allow the solution to cool to room temperature as the dissolution process can be exothermic.
- The exact concentration of the prepared amine solution can be verified by titration with a standard solution of 1.0 M HCl using methyl orange as an indicator.

3.2 CO₂ Absorption Procedure (Vapor-Liquid Equilibrium Measurement)

- System Setup: Assemble the stirred-cell reactor and connect all gas lines, temperature probes, and pressure sensors as per the manufacturer's instructions.
- Leak Test: Pressurize the system with N₂ to a pressure slightly above the intended operating pressure and monitor for any pressure drop over 30 minutes.
- Solvent Loading: Accurately measure and record a known volume (e.g., 100 cm³) of the prepared DEA solution and load it into the reactor.[\[1\]](#)
- Degassing: Purge the headspace of the reactor with N₂ for 15-20 minutes to remove any dissolved air from the amine solution.
- Set Conditions: Bring the reactor to the desired experimental temperature (e.g., 313.15 K) using the thermostatic bath.[\[9\]](#) Set the system pressure to the target value (e.g., atmospheric pressure).
- Gas Introduction: Start the flow of the CO₂/N₂ gas mixture into the reactor at a controlled flow rate using the mass flow controllers. The initial CO₂ concentration in the gas phase is known.

- **Equilibration:** Start the stirrer at a constant speed (e.g., 100-180 min⁻¹) to ensure good gas-liquid mixing.[1] Continuously monitor the CO₂ concentration in the outlet gas stream using the online GC. Equilibrium is considered reached when the outlet CO₂ concentration remains constant for at least 30 minutes.
- **Sampling:** Once at equilibrium, record the final outlet gas CO₂ concentration, the system temperature, and the total pressure. Carefully extract a liquid sample from the reactor for analysis.

3.3 Analytical Procedure: Determination of CO₂ Loading by Titration Several methods exist for determining CO₂ in the liquid phase, including titration, HPLC, and various spectroscopic techniques.[10] Titration is a reliable and cost-effective method.

- Accurately weigh a small amount (approx. 1-2 mL) of the CO₂-loaded DEA solution into an Erlenmeyer flask.
- Add approximately 20 mL of a saturated NaCl solution. This helps to expel the dissolved CO₂ from the solution.
- Add a few drops of methyl orange indicator.
- Titrate the solution with a standardized 1.0 M HCl solution. The endpoint is reached when the solution color changes from yellow to red.
- Record the volume of HCl used.
- The CO₂ loading (α), defined as moles of CO₂ per mole of DEA, is calculated using the principles of acid-base chemistry and charge balance. The total alkalinity is determined, and by knowing the initial amine concentration, the amount of CO₂ can be inferred.

4.0 Data Analysis and Presentation

4.1 Calculations

- **CO₂ Partial Pressure (P_{CO2}):** Calculated from the mole fraction of CO₂ in the gas phase (y_{CO2}) and the total system pressure (P_{total}).

- $P_{\text{CO}_2} = y_{\text{CO}_2} \cdot P_{\text{total}}$
- CO₂ Loading (α): Determined from the titration results. It represents the moles of CO₂ absorbed per mole of DEA in the solution.
 - $\alpha = (\text{moles CO}_2) / (\text{moles DEA})$

4.2 Data Tables

Quantitative data should be compiled into tables for clear comparison and analysis.

Table 1: Typical Experimental Operating Conditions

Parameter	Value Range	Unit	Reference(s)
DEA Concentration	10 - 30	wt%	[1] [2] [11]
Temperature	293.15 - 333.15	K	[1] [5] [9]
Total Pressure	Atmospheric - 101	kPa	[9] [12]
CO ₂ Partial Pressure	2.4 - 100.8	kPa	[5] [13]

| Stirrer Speed | 100 - 600 | rpm | [\[1\]](#)[\[13\]](#) |

Table 2: Example Vapor-Liquid Equilibrium Data for a 2.0 M (~20 wt%) DEA Solution at 313 K

CO ₂ Partial Pressure (kPa)	CO ₂ Loading (mol CO ₂ / mol DEA)
1.0	0.25
5.0	0.48
10.0	0.60
15.2	0.68
20.0	0.73
50.0	0.85
100.0	0.92

(Note: Data is representative and compiled from trends observed in literature such as[5][9])

5.0 Conclusion

This application note provides a comprehensive protocol for the experimental determination of the CO₂ absorption capacity of **diethanolamine** solutions. By carefully controlling experimental parameters and employing accurate analytical techniques, researchers can generate reliable vapor-liquid equilibrium data. This data is indispensable for the design, modeling, and optimization of industrial gas treating processes and for the development of advanced carbon capture technologies.

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